3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride
Overview
Description
3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a piperidine ring substituted with a 3-chloro-benzyloxymethyl group, and it is typically available in its hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 3-chloro-benzyloxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as crystallization or chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation: The piperidine ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the chloro group or to modify the piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like dichloromethane or tetrahydrofuran.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products with different substituents replacing the chloro group.
Oxidation: N-oxides of the piperidine ring.
Reduction: Dechlorinated or modified piperidine derivatives.
Scientific Research Applications
3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride
- 2-(3-Chloro-benzyloxy)-3-methyl-benzaldehyde
Uniqueness
3-(3-Chloro-benzyloxymethyl)-piperidine hydrochloride is unique due to its specific substitution pattern and the presence of the piperidine ring. This structural feature can impart distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-[(3-chlorophenyl)methoxymethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO.ClH/c14-13-5-1-3-11(7-13)9-16-10-12-4-2-6-15-8-12;/h1,3,5,7,12,15H,2,4,6,8-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEMCTJGTYSYRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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